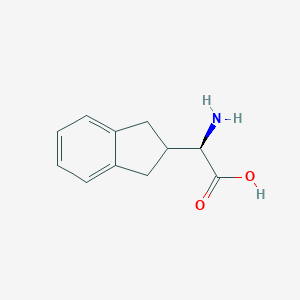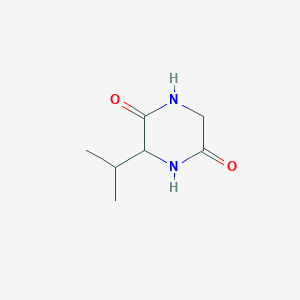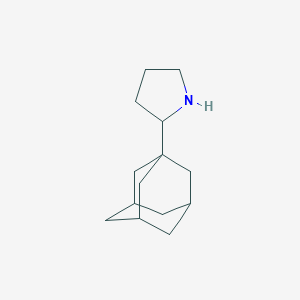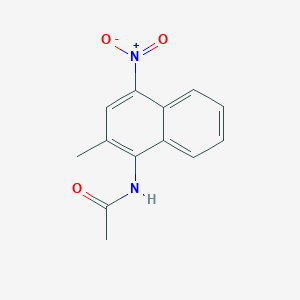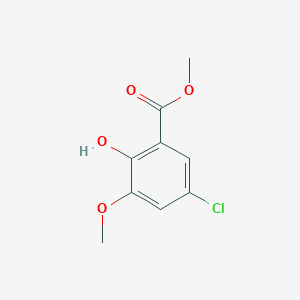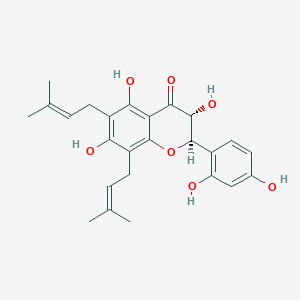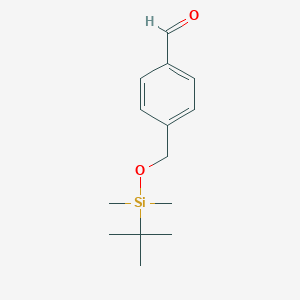
4-(tert-Butyldimethylsiloxymethyl)benzaldehyde
Vue d'ensemble
Description
4-(tert-Butyldimethylsiloxymethyl)benzaldehyde is a chemical compound with the molecular formula C14H22O2Si and a molecular weight of 250.41 g/mol. It is an important intermediate for the synthesis of various compounds .
Molecular Structure Analysis
The linear formula of 4-(tert-Butyldimethylsiloxymethyl)benzaldehyde is (CH3)3CSi(CH3)2OC6H4CHO . The SMILES string representation is [H]C(=O)c1ccc(OSi©C©©C)cc1 .Physical And Chemical Properties Analysis
4-(tert-Butyldimethylsiloxymethyl)benzaldehyde has a refractive index of n20/D 1.5110 (lit.), a boiling point of 224-226 °C (lit.), and a density of 0.957 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Synthetic Methods and Optimization : The synthesis of related compounds, such as 4-tert-butyl-benzaldehyde, involves oxidation processes with specific reagents like Mn2O3 and MnO2. The optimization of these reactions can lead to high yields, showcasing the importance of selecting appropriate synthetic routes and conditions for related chemicals (Zhang Yu-mina, 2010). Similarly, the synthesis of polydentate chiral amino alcohol from related compounds demonstrates the application in creating complex molecules with potential in asymmetric catalysis and synthesis of chiral compounds (Y. Jun, 2011).
Catalytic Properties and Applications : Studies on sulfonamide-substituted iron phthalocyanine and the selective liquid-phase oxidation of benzyl alcohol to benzaldehyde show the utility of related chemical structures in catalysis, particularly in the oxidation of olefins and alcohols. These applications highlight the role of such compounds in designing efficient catalysts for organic synthesis reactions (Umit Işci et al., 2014); (M. J. Ndolomingo & R. Meijboom, 2017).
Advanced Material and Chemical Research
Photocatalysis and Material Science : Research into graphitic carbon nitride as a metal-free photocatalyst for selective synthesis of benzaldehyde from benzyl alcohol underlines the potential of compounds with similar functional groups in enhancing photocatalytic efficiency for green chemistry applications (M. J. Lima et al., 2017).
Bioengineering and Flavor Industry Applications : The use of Pichia pastoris in a two-phase partitioning bioreactor for the bioproduction of benzaldehyde, an important flavor compound, illustrates the integration of biotechnological methods with chemical synthesis for the production of high-value chemicals. This research may suggest potential pathways for utilizing 4-(tert-Butyldimethylsiloxymethyl)benzaldehyde in similar biotechnological applications (Tom K. J. Craig & Andrew J. Daugulis, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-10H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTMKNOUAVFJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446523 | |
| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Tert-butyldimethylsilyl)oxy)methyl)benzaldehyde | |
CAS RN |
160744-60-5 | |
| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





